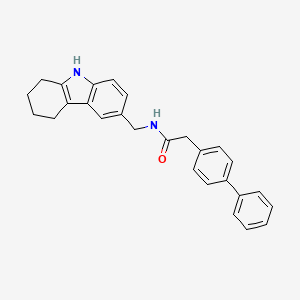
2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O and its molecular weight is 394.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C24H25N
- Molecular Weight : 341.47 g/mol
The compound features a carbazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticonvulsant Activity
Research indicates that derivatives of carbazole compounds exhibit significant anticonvulsant activity. A study synthesized various N-phenyl acetamide derivatives and evaluated their effectiveness in animal models of epilepsy. The findings demonstrated that some derivatives showed protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Specifically, compounds with similar structural features to this compound were effective in reducing seizure frequency and severity in tested models .
| Compound | MES Test Efficacy (mg/kg) | PTZ Test Efficacy (mg/kg) |
|---|---|---|
| Compound A | 100 | 300 |
| Compound B | 300 | Not effective |
| This compound | TBD | TBD |
Anti-inflammatory Properties
Carbazole derivatives have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. In vitro studies have shown that these compounds can downregulate the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are crucial in the inflammatory response .
Anticancer Activity
The anticancer potential of carbazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies indicate that these compounds can inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival .
The biological activities of this compound may be attributed to its interaction with specific molecular targets:
- Voltage-Gated Sodium Channels : Some studies suggest that carbazole derivatives can modulate sodium channels, leading to anticonvulsant effects.
- Cytokine Modulation : The downregulation of inflammatory cytokines contributes to anti-inflammatory effects.
- Apoptosis Induction : The ability to trigger programmed cell death pathways is crucial for its anticancer activity.
Case Studies
- Anticonvulsant Screening : In a study involving various acetamide derivatives including this compound, it was found that certain structural modifications enhanced efficacy against seizures.
- Cancer Cell Line Studies : Research on human cancer cell lines demonstrated that treatment with carbazole derivatives resulted in significant reductions in cell viability and increased apoptosis markers.
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c30-27(17-19-10-13-22(14-11-19)21-6-2-1-3-7-21)28-18-20-12-15-26-24(16-20)23-8-4-5-9-25(23)29-26/h1-3,6-7,10-16,29H,4-5,8-9,17-18H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQKRSRCBTXBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














